molecular formula C8H13N3O B14045070 2h-Pyrimido[1,2-a]pyrimidin-2-one,3,4,6,7,8,9-hexahydro-9-methyl-

2h-Pyrimido[1,2-a]pyrimidin-2-one,3,4,6,7,8,9-hexahydro-9-methyl-

Cat. No.: B14045070
M. Wt: 167.21 g/mol
InChI Key: CKMOTCFKAJYXTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2H-Pyrimido[1,2-a]pyrimidin-2-one,3,4,6,7,8,9-hexahydro-9-methyl- is a heterocyclic compound with a unique structure that combines elements of both pyrimidine and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyrimido[1,2-a]pyrimidin-2-one,3,4,6,7,8,9-hexahydro-9-methyl- typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of a diamine with a suitable carbonyl compound, followed by cyclization to form the desired heterocyclic structure . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate purification steps such as recrystallization or chromatography to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

2H-Pyrimido[1,2-a]pyrimidin-2-one,3,4,6,7,8,9-hexahydro-9-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while nucleophilic substitution can introduce alkyl or aryl groups onto the pyrimidine ring .

Scientific Research Applications

2H-Pyrimido[1,2-a]pyrimidin-2-one,3,4,6,7,8,9-hexahydro-9-methyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2H-Pyrimido[1,2-a]pyrimidin-2-one,3,4,6,7,8,9-hexahydro-9-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to downstream effects on cellular pathways, influencing processes such as cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    1,3,4,6,7,8-Hexahydro-2H-pyrimido[1,2-a]pyrimidine: Shares a similar core structure but lacks the methyl group at the 9-position.

    Pyrimido[1,2-a]benzimidazole: Contains a benzimidazole ring fused to the pyrimidine ring, offering different chemical properties.

Uniqueness

2H-Pyrimido[1,2-a]pyrimidin-2-one,3,4,6,7,8,9-hexahydro-9-methyl- is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for exploring new chemical reactions and potential therapeutic applications.

Properties

IUPAC Name

9-methyl-4,6,7,8-tetrahydro-3H-pyrimido[1,2-a]pyrimidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O/c1-10-4-2-5-11-6-3-7(12)9-8(10)11/h2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKMOTCFKAJYXTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN2C1=NC(=O)CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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